molecular formula C6H5F3N2O B3019785 (5-(Trifluoromethyl)pyrimidin-2-YL)methanol CAS No. 944905-41-3

(5-(Trifluoromethyl)pyrimidin-2-YL)methanol

Cat. No. B3019785
M. Wt: 178.114
InChI Key: IVULZHBDMNDXCU-UHFFFAOYSA-N
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Description

The compound (5-(Trifluoromethyl)pyrimidin-2-yl)methanol is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes and are substructures of many pharmaceuticals. The trifluoromethyl group attached to the pyrimidine ring can significantly alter the compound's electronic properties and its interaction with biological targets.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, a novel synthesis method for a diamino pyrimidine derivative was described, which involved oxidation and subsequent reduction starting from trimethoprim, achieving an overall yield of 66% . The structures of intermediates and the final product were confirmed by various spectroscopic techniques, including LC-MS, 1H NMR, 13C NMR, and IR, supported by density functional calculations . Another synthesis approach for a trifluoromethyl pyrimidine derivative was achieved by reacting a mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, an appropriate aldehyde, N-methylthiourea, and a catalytic amount of concentrated hydrochloric acid in ethanol under reflux conditions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The addition of substituents like the trifluoromethyl group can influence the molecular geometry and electronic distribution, which can be studied using spectroscopic methods and theoretical calculations .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, the photochemical reduction of a dimethyl pyrimidinol in methanol leads to an addition product, while in 2-propanol, a dihydrodimer is formed . Acid catalysis of the dihydrodimer can yield different cyclic compounds, and nitrous acid can react with the dihydrodimer to produce a dioxime . These reactions demonstrate the reactivity of pyrimidine derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like (5-(Trifluoromethyl)pyrimidin-2-yl)methanol are influenced by their molecular structure. The presence of the trifluoromethyl group is likely to increase the compound's lipophilicity and could affect its boiling point, solubility, and stability. The antimicrobial activity of some trifluoromethyl pyrimidine derivatives has been evaluated, indicating that these compounds can have interesting biological properties .

Scientific Research Applications

Synthesis of Complex Molecules

Pyrimidine derivatives, such as those derived from "(5-(Trifluoromethyl)pyrimidin-2-yl)methanol," are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, for instance, is crucial for developing lead molecules in drug discovery. The application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in the synthesis of these scaffolds has been extensively studied. These catalysts facilitate one-pot multicomponent reactions, demonstrating the compound's versatility in synthetic chemistry (Parmar, Vala, & Patel, 2023).

Catalysis and Reaction Mechanisms

The role of methanol and its derivatives in catalytic processes, especially in hydrogen production and fuel cell technologies, is significant. Studies on methanol steam reforming, partial oxidation, and methanol decomposition highlight the development of copper-based and other metal catalysts. These catalysts exhibit high activity and selectivity towards CO2 over CO, indicating the compound's potential in enhancing catalytic performance and efficiency in energy-related applications (García et al., 2021).

Materials Science

In materials science, the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers showcases its application beyond traditional chemistry and pharmacology. Methanol's stability under different conditions and its relationship with cellulose degradation provide valuable insights for materials diagnostics and preservation (Jalbert et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

[5-(trifluoromethyl)pyrimidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-10-5(3-12)11-2-4/h1-2,12H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVULZHBDMNDXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Trifluoromethyl)pyrimidin-2-YL)methanol

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